N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:
- Pyrazolo[3,4-d]pyrimidine backbone: A bicyclic system combining pyrazole and pyrimidine rings.
- Substituents:
- 1-(4-fluorophenyl): A fluorine-substituted phenyl group at position 1 of the pyrazole ring.
- N-(2,3-dimethylphenyl): A dimethyl-substituted phenylamine at position 4 of the pyrimidine ring.
This compound belongs to a class of kinase inhibitors, with structural analogs demonstrating activity against cancer cell lines and protozoan parasites .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5/c1-12-4-3-5-17(13(12)2)24-18-16-10-23-25(19(16)22-11-21-18)15-8-6-14(20)7-9-15/h3-11H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWQYHMGLEDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions
Cyclization Reaction: The initial step involves the formation of the pyrazolo[3,4-d]pyrimidine ring. This can be done by reacting a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.
Substitution Reactions: The dimethylphenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:
Substituent Variations on the Pyrazole Ring
Key Insight : Aryl groups (e.g., 4-fluorophenyl) enhance target selectivity and binding affinity compared to alkyl substituents .
Substituent Variations on the Pyrimidine Ring
Key Insight : Electron-withdrawing groups (e.g., fluorine, chlorine) improve metabolic stability and enzyme-binding interactions .
Hybrid and Complex Derivatives
Key Insight: Hybridization with thieno-pyrimidine or piperidine scaffolds expands therapeutic applications, particularly in oncology and parasitology .
Biological Activity
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H16FN5
- Molecular Weight : 333.4 g/mol
- CAS Number : 890896-43-2
The biological activity of this compound can be attributed to its interaction with various molecular targets. Pyrazolo[3,4-d]pyrimidines are known to exhibit a range of pharmacological effects, including:
- Anticancer Activity : These compounds have been synthesized and evaluated for their anticancer properties against various human tumor cell lines. They often act by inhibiting key enzymes involved in cancer cell proliferation .
- Antiviral Activity : Some derivatives have shown potential as antiviral agents by targeting viral replication mechanisms. For instance, related compounds have demonstrated inhibitory effects against HIV and other viruses .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Anticancer (e.g., A549 cells) | 0.23 | |
| Antiviral (e.g., HIV) | 2.95 | |
| COX-2 Inhibition | 60.56 |
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer effects of pyrazolo[3,4-d]pyrimidines, the compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 0.23 μM. This suggests a potent mechanism of action that may involve the inhibition of cell cycle progression or induction of apoptosis.
- Antiviral Potential : Another study highlighted the compound's effectiveness against HIV reverse transcriptase with an IC50 value of 2.95 μM, indicating its potential utility in antiviral drug development.
Research Findings
Recent research has focused on optimizing the structure of pyrazolo[3,4-d]pyrimidines to enhance their biological activity. Modifications at various positions on the pyrazole ring have been shown to significantly influence their efficacy against cancer and viral targets. For instance:
- The introduction of electron-withdrawing groups has been correlated with increased potency in inhibiting viral replication.
- Structural analogs with varied substituents have demonstrated differing levels of selectivity and potency against specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
